![molecular formula C6H6INO B7938602 3-Iodo-1-methylpyridin-2(1H)-one](/img/structure/B7938602.png)
3-Iodo-1-methylpyridin-2(1H)-one
Overview
Description
3-Iodo-1-methylpyridin-2(1H)-one is an organic compound that belongs to the class of iodopyridines It is characterized by the presence of an iodine atom at the third position, a methyl group at the first position, and a carbonyl group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-methylpyridin-2(1H)-one typically involves the iodination of 1-methylpyridin-2(1H)-one. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the pyridine ring using an iodine source such as iodine monochloride (ICl) or molecular iodine (I2) in the presence of an oxidizing agent like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-methylpyridin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxyl or hydroxyl derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the carbonyl group.
Major Products Formed
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include carboxylic acids or alcohols.
Reduction: Products include alcohol derivatives.
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Bioactive Compounds
3-Iodo-1-methylpyridin-2(1H)-one serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for the development of compounds with potential anti-inflammatory and anticancer properties. For instance, derivatives of this compound have been investigated for their ability to inhibit specific kinases involved in cancer progression, leading to the discovery of new therapeutic agents with enhanced efficacy and selectivity against cancer cells .
Antimicrobial Activity
Research has indicated that pyridine derivatives, including this compound, exhibit antimicrobial properties. These compounds have shown activity against various bacterial strains, making them potential candidates for developing new antibiotics . The halogen substitutions in the structure are believed to enhance their biological activity.
Agrochemical Production
Pesticide Development
In agrochemistry, this compound is utilized in the formulation of pesticides and herbicides. Its unique properties improve the efficacy and stability of these agrochemicals, making it an essential component in agricultural applications . The compound's ability to facilitate chemical transformations is particularly valuable in synthesizing more complex agrochemical structures.
Material Science
Functional Polymers and Coatings
The compound plays a role in developing new materials, particularly functional polymers and coatings that exhibit improved chemical resistance. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of materials used in various industrial applications . The iodine atom's presence contributes to the material's reactivity, allowing for novel applications in coatings and composites.
Organic Synthesis
Reagent in Chemical Transformations
this compound is recognized as a valuable reagent in organic synthesis. It facilitates the introduction of iodine into complex molecules, which is crucial for various chemical transformations . This property is exploited in synthesizing other heterocyclic compounds and modifying existing structures to enhance their biological activity.
Research in Chemical Biology
Exploration of Biological Pathways
In chemical biology, this compound aids researchers in exploring biological pathways and interactions due to its unique structural characteristics. Studies involving this compound contribute to understanding how certain biological processes can be modulated by small molecules . This exploration is vital for drug discovery and development.
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Activity
A study focused on a series of 3-iodo-pyridinones demonstrated their potential as anticancer agents through kinase inhibition assays. The results showed that certain derivatives exhibited subnanomolar IC50 values against specific cancer cell lines, indicating strong antiproliferative activity .
Case Study 2: Pesticide Development
Research on the synthesis of novel pesticides incorporating this compound revealed enhanced stability and effectiveness against target pests compared to traditional formulations. This advancement highlights the compound's role in improving agricultural productivity .
Mechanism of Action
The mechanism of action of 3-Iodo-1-methylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The iodine atom and carbonyl group play crucial roles in its binding affinity and specificity to molecular targets. The compound may interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
3-Iodo-1-methylpyridin-2(1H)-one can be compared with other iodopyridines and pyridinones:
3-Iodo-1-methylpyridine: Lacks the carbonyl group, which affects its reactivity and applications.
1-Methylpyridin-2(1H)-one: Lacks the iodine atom, which influences its chemical properties and reactivity.
3-Bromo-1-methylpyridin-2(1H)-one: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Biological Activity
3-Iodo-1-methylpyridin-2(1H)-one is a heterocyclic compound that exhibits significant biological activities, particularly as an enzyme inhibitor. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula C₆H₆INO and a molecular weight of 235.02 g/mol. It is characterized by an iodine atom at the third position and a methyl group at the first position of the pyridine ring. This unique structure contributes to its reactivity and biological properties.
Enzyme Inhibition
One of the primary biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes , particularly CYP1A2. This enzyme is crucial in drug metabolism, and its inhibition can lead to significant drug-drug interactions when co-administered with other pharmaceuticals metabolized by CYP1A2. The inhibition of cytochrome P450 enzymes can influence the pharmacokinetics of therapeutic agents, making this compound a subject of interest in pharmacological studies.
Anti-Cancer and Anti-Inflammatory Potential
Research indicates that derivatives of this compound exhibit anti-cancer and anti-inflammatory activities. These properties suggest potential applications in drug development for treating various diseases, including cancer and inflammatory disorders. The compound's ability to interact with specific biological targets enhances its therapeutic potential.
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. By binding to active sites on cytochrome P450 enzymes, it alters their activity, leading to reduced metabolism of co-administered drugs. This interaction can result in increased plasma concentrations of these drugs, necessitating careful consideration in clinical settings.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
Compound Name | CAS Number | Similarity Index | Key Features |
---|---|---|---|
4-Iodo-1-methylpyridin-2(1H)-one | 889865-47-8 | 0.82 | Iodine at the fourth position; different activity profile. |
5-Iodo-6-methylpyridin-2(1H)-one | 927870-76-6 | 0.79 | Iodine at the fifth position; used in similar synthetic pathways. |
5-Bromo-3-iodo-4-methylpyridin-2(1H)-ol | 2031260-86-1 | 0.76 | Contains bromine; distinct biological properties compared to iodo derivatives. |
This comparison highlights the unique characteristics of this compound, particularly its specific reactivity patterns and biological activities.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of various derivatives of this compound:
- Inhibition Studies : A study demonstrated that this compound significantly inhibited CYP1A2 activity in vitro, suggesting potential for altering drug metabolism.
- Anti-Cancer Activity : In vitro assays showed that certain derivatives exhibited cytotoxic effects against various cancer cell lines, indicating their potential as anti-cancer agents.
- Inflammation Models : Experimental models have indicated that this compound may reduce inflammatory markers, supporting its use in treating inflammatory diseases.
Properties
IUPAC Name |
3-iodo-1-methylpyridin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c1-8-4-2-3-5(7)6(8)9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGDJLOUEQWPOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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